molecular formula C12H13NO2 B12289662 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid

2-Cyano-3-(3,4-dimethylphenyl)propionic Acid

Cat. No.: B12289662
M. Wt: 203.24 g/mol
InChI Key: OYICRZZJIRTBCL-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,4-dimethylphenyl)propionic Acid is an organic compound with the molecular formula C12H13NO2. It is a derivative of propionic acid, featuring a cyano group and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-3-(3,4-dimethylphenyl)propionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-cyano-3-(3,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)6-11(7-13)12(14)15/h3-5,11H,6H2,1-2H3,(H,14,15)

InChI Key

OYICRZZJIRTBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C#N)C(=O)O)C

Origin of Product

United States

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